

Unveiling the Spectroscopic Signature of Fortunolide A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Fortunolide A**, a 17-nor-cephalotane-type diterpenoid isolated from the seeds of Cephalotaxus fortunei var. alpina.[1] The unique chemical structure of **Fortunolide A** and its potential biological activities make its thorough characterization essential for further research and development. This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear and accessible format, alongside the experimental protocols utilized for their acquisition.

Chemical Structure and Origin

Fortunolide A is a natural product identified as a diterpenoid with a complex polycyclic structure.[2][3] Its absolute configuration has been determined through X-ray crystallographic data analysis.[1][4][5]

Source: Cephalotaxus fortunei Hooker[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Fortunolide A**, providing a quantitative signature for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Data



The ¹H and ¹³C NMR data are crucial for elucidating the detailed molecular structure of **Fortunolide A**. The data presented here was acquired in Chloroform-d (CDCl₃).

Table 1: ¹H NMR Data of Fortunolide A (CDCl₃)

Position	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Data not available in search results			

Table 2: 13C NMR Data of Fortunolide A (CDCl₃)

Position	Chemical Shift (δ) in ppm
Data not available in search results	

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in the molecule.

Table 3: IR Spectroscopic Data of Fortunolide A

Wavenumber (cm⁻¹)	Interpretation		
Data not available in search results			

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) data provides the exact mass of the molecule, which is critical for determining its elemental composition.

Table 4: Mass Spectrometry Data of Fortunolide A



lon	m/z [M+H]+ or [M+Na]+	Formula
Data not available in search results		

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific instrument models and detailed parameters for **Fortunolide A** were not fully available in the provided search results, a general methodology can be outlined based on common practices for natural product characterization.

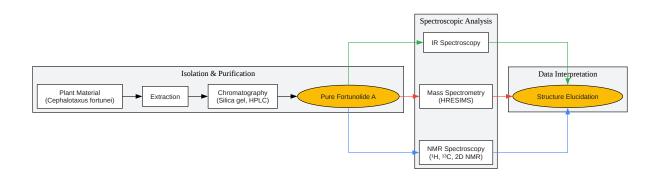
General Experimental Procedures:

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on Bruker Avance spectrometers (e.g., 400, 500, or 600 MHz).[6] Samples are dissolved in a deuterated solvent, such as CDCl₃, and chemical shifts are referenced to the residual solvent peak.
- IR Spectroscopy: IR spectra are often recorded on a Fourier Transform Infrared (FT-IR) spectrometer, such as a Thermo Scientific Nicolet model.[6]
- Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
 is commonly performed on a Q-TOF mass spectrometer (e.g., Agilent G6520) to obtain
 accurate mass measurements.[6][7]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **Fortunolide A**.





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Caption: Workflow of Natural Product Spectroscopic Analysis.

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